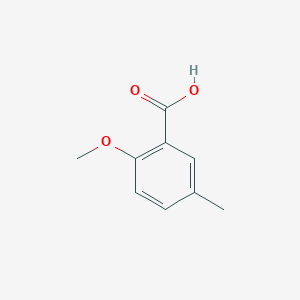
4,4,4-三氟丁-2-酮
描述
4,4,4-Trifluorobutan-2-one is an organic compound with the molecular formula C4H5F3O. It is a colorless liquid with a distinct smell and is miscible with many organic solvents at room temperature . This compound is primarily used as a solvent or raw material in organic synthesis reactions .
科学研究应用
4,4,4-Trifluorobutan-2-one has several scientific research applications:
Biology: It serves as a reagent in various biochemical assays and studies.
Medicine: The compound is used as a pharmaceutical intermediate in the production of certain drugs.
Industry: It is employed as a solvent and extractant in various industrial processes.
作用机制
Target of Action
It is known that the compound is used in organic synthesis reactions , suggesting that it may interact with various organic molecules depending on the specific reaction context.
Mode of Action
Its use in organic synthesis suggests that it likely interacts with other organic molecules to facilitate chemical reactions . The presence of the trifluoromethyl group could enable interactions with nucleophilic groups like amines and thiols, leading to the formation of covalent bonds .
Biochemical Pathways
Given its role in organic synthesis, it is likely involved in various biochemical reactions depending on the specific context .
Pharmacokinetics
Its physical properties such as boiling point (95-96°c), density (105 g/cm^3), and vapor pressure (326mmHg at 25°C) suggest that it could have significant volatility and solubility .
Result of Action
It is known that the compound is used in organic synthesis, suggesting that its action results in the formation of new organic compounds .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4,4,4-Trifluorobutan-2-one. For instance, its volatility suggests that it could readily evaporate in high-temperature environments . Furthermore, it is classified as a dangerous good for transport, indicating that special precautions must be taken during its storage and handling .
生化分析
Biochemical Properties
4,4,4-Trifluorobutan-2-one plays a crucial role in biochemical reactions, particularly as a pharmaceutical intermediate . It is involved in the synthesis of racemic 2-amino-5,5,5-trifluoro-3-methylpentanoic acid, a fluorinated synthon . The compound interacts with various enzymes and proteins, influencing their activity and stability. For instance, it has been observed to interact with tryptophan synthase, stabilizing the substrate-protein conformation and enhancing the enzyme’s catalytic activity .
Cellular Effects
The effects of 4,4,4-Trifluorobutan-2-one on cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to alter the immune functions of macrophages, reducing their phagocytic activity and increasing cytokine production . Additionally, it can cause oxidative stress and perturb mitochondrial function, impacting overall cellular health .
Molecular Mechanism
At the molecular level, 4,4,4-Trifluorobutan-2-one exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. The compound’s interaction with tryptophan synthase, for example, involves binding to the enzyme’s active site, stabilizing the ligand-bound conformation, and lowering the energy barrier for the catalytic reaction . This interaction highlights the compound’s role in modulating enzyme activity and influencing metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,4,4-Trifluorobutan-2-one change over time. The compound is relatively stable under standard conditions, with a boiling point of 95-96°C and a density of 1.05 g/cm³ . Its long-term effects on cellular function can vary. Studies have shown that prolonged exposure to the compound can lead to cumulative cellular damage, including oxidative stress and impaired mitochondrial function . These effects underscore the importance of monitoring the compound’s stability and degradation over time.
Dosage Effects in Animal Models
The effects of 4,4,4-Trifluorobutan-2-one vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and beneficial effects on metabolic pathways. At higher doses, it can cause adverse effects, including CNS involvement, GI disturbances, and depression of spermatogenesis . These findings highlight the need for careful dosage optimization in experimental settings to avoid toxic effects.
Metabolic Pathways
4,4,4-Trifluorobutan-2-one is involved in several metabolic pathways, interacting with various enzymes and cofactors. It plays a role in the synthesis of fluorinated compounds, influencing metabolic flux and metabolite levels . The compound’s interaction with tryptophan synthase, for example, affects the enzyme’s activity and the overall metabolic pathway of L-tryptophan biosynthesis .
Transport and Distribution
The transport and distribution of 4,4,4-Trifluorobutan-2-one within cells and tissues are mediated by specific transporters and binding proteins. The compound’s localization and accumulation can affect its activity and function. For instance, its interaction with membrane transport proteins facilitates its movement across cell membranes, influencing its distribution within the cell .
Subcellular Localization
4,4,4-Trifluorobutan-2-one exhibits specific subcellular localization, which can impact its activity and function. The compound is primarily localized in the cytoplasm and mitochondria, where it interacts with various biomolecules and influences cellular processes . Its localization is directed by targeting signals and post-translational modifications, ensuring its proper distribution within the cell.
准备方法
Synthetic Routes and Reaction Conditions: 4,4,4-Trifluorobutan-2-one can be synthesized through the substitution reaction of butanone in the presence of fluoride . Another method involves providing a fluorobutene selected from a group consisting of 2,4,4,4-tetrafluoro-1-butene, (E)-1,1,1,3-tetrafluoro-2-butene, (Z)-1,1,1,3-tetrafluoro-2-butene, and reacting it with a protonic acid and water .
Industrial Production Methods: The industrial production of 4,4,4-Trifluorobutan-2-one typically involves the reaction of fluorobutene with protonic acid and water under controlled conditions .
化学反应分析
Types of Reactions: 4,4,4-Trifluorobutan-2-one undergoes various chemical reactions, including nucleophilic addition reactions . It can also participate in oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Halogenating agents such as chlorine (Cl2) or bromine (Br2) can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
相似化合物的比较
- 3,3,3-Trifluoropropanal
- 1,1,1,4,4,4-Hexafluorobutane
- 1,1,1-Trifluoropentane
- 4-Chloro-1,1,1-trifluorobutane
- 4,4,4-Trifluorobutanenitrile
Uniqueness: 4,4,4-Trifluorobutan-2-one is unique due to its specific molecular structure, which includes three fluorine atoms attached to the same carbon atom. This structure imparts distinct chemical properties, such as high reactivity in nucleophilic addition reactions and its utility as a fluorinated synthon in various synthetic processes .
属性
IUPAC Name |
4,4,4-trifluorobutan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F3O/c1-3(8)2-4(5,6)7/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTXXTMOWISPQSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30337139 | |
| Record name | 4,4,4-trifluorobutan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30337139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2366-70-3 | |
| Record name | 4,4,4-trifluorobutan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30337139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4,4-Trifluorobutan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





amine](/img/structure/B1297807.png)
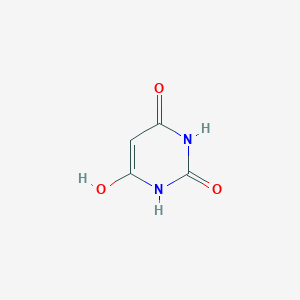



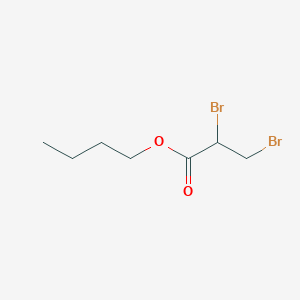
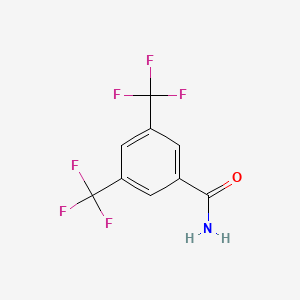

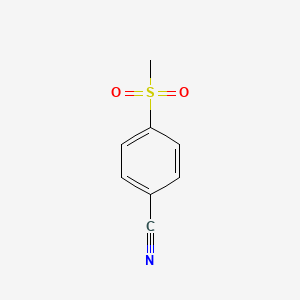
![7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1297825.png)
